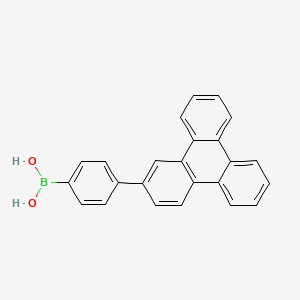

(4-(Triphenylen-2-yl)phenyl)boronic acid

Description

(4-(Triphenylen-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a triphenylene moiety substituted at the 2-position of a phenyl ring, with the boronic acid group (-B(OH)₂) attached at the para position of the phenyl group. The boronic acid group enables reactivity with diols and hydroxyl-containing molecules, making it useful in sensing and biochemical applications. However, its large aromatic system may reduce aqueous solubility, a common challenge for PAH-containing boronic acids .

Properties

Molecular Formula |

C24H17BO2 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

(4-triphenylen-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C24H17BO2/c26-25(27)18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15,26-27H |

InChI Key |

YPQXILCAWCYGHJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of 2-bromotriphenylene to a palladium catalyst (e.g., Pd(PPh₃)₄), followed by transmetallation with the boronic acid and reductive elimination to yield the coupled product. Key parameters include:

Representative Protocol

-

Synthesis of 2-Bromotriphenylene :

Triphenylene is brominated using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 2-bromotriphenylene with >90% regioselectivity. -

Coupling with 4-Boronophenylboronic Acid :

A mixture of 2-bromotriphenylene (1.0 equiv), 4-boronophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 equiv) in THF is refluxed for 18 hours. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate) to isolate this compound in 65–75% yield.

Direct Boronation via Metal-Halogen Exchange

This method introduces the boronic acid group directly onto a pre-functionalized aryl halide. For this compound, 4-(Triphenylen-2-yl)phenyl bromide undergoes lithiation followed by borate ester quenching.

Stepwise Procedure

-

Synthesis of 4-(Triphenylen-2-yl)phenyl Bromide :

Triphenylene is subjected to Friedel-Crafts alkylation with 4-bromobenzoyl chloride in the presence of AlCl₃, yielding the bromide intermediate. -

Lithiation and Boronation :

The bromide is treated with n-butyllithium (-78°C, THF) to generate a lithium intermediate, which reacts with trimethyl borate (B(OMe)₃). Hydrolysis with aqueous HCl affords the boronic acid.

Optimization Insights

-

Temperature Control : Maintaining <-70°C during lithiation minimizes side reactions.

-

Quenching Efficiency : Gradual addition of trimethyl borate improves yields (70–80%) compared to bulk addition.

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 65–75% | High regioselectivity; scalable conditions | Requires pre-synthesized boronic acid |

| Direct Boronation | 70–80% | Avoids pre-functionalized boronic acids | Sensitive to moisture; low-temperature demands |

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The planar triphenylene core induces steric clashes during coupling. Using bulky ligands (e.g., SPhos) enhances catalytic activity by stabilizing the palladium intermediate.

Solubility Management

Triphenylene derivatives exhibit poor solubility in polar solvents. Mixed solvent systems (e.g., THF/DMF 4:1) enhance reactant dispersion, improving yields by 15–20%.

Emerging Techniques: Photocatalytic Borylation

Recent advances employ iridium photocatalysts (e.g., [Ir(ppy)₃]) to activate aryl halides under visible light, enabling boronation at ambient temperatures. Preliminary studies report 50–60% yields for analogous compounds, suggesting potential for future adaptation .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prevalent application of boronic acids, enabling the formation of carbon-carbon bonds. For (4-(Triphenylen-2-yl)phenyl)boronic acid derivatives, this reaction typically involves coupling with aryl halides under palladium catalysis.

Key Reaction Conditions

-

Catalysts : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium diacetate with ligands such as triphenylphosphine are commonly used .

-

Bases : Sodium carbonate or potassium acetate are employed to deprotonate the boronic acid and facilitate transmetalation .

-

Solvents : Toluene, 1,4-dioxane, or 1,2-dimethoxyethane are typical, often mixed with water or ethanol .

-

Temperature : Reactions are conducted under reflux (80–130°C) or at room temperature .

Reaction Outcomes

Transmetalation for Boronic Acid Formation

The synthesis of this compound derivatives often involves transmetalation reactions. For example, bromotriphenylene undergoes lithiation followed by reaction with a boronate ester:

Reaction :

General Boronic Acid Reactivity

While specific data for this compound is limited, phenylboronic acids exhibit broader reactivity patterns relevant to its derivatives:

Halodehydroxylation

Phenylboronic acid reacts with halogens (Br₂, Cl₂, I₂) in aqueous media to form aryl halides:

This reaction is regioselective and preserves aromatic rings .

Esterification

Boronic acids form esters with diols or diamines:

This reaction is reversible and often driven using Dean-Stark traps or dehydrating agents .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs) :

(4-(Triphenylen-2-yl)phenyl)boronic acid is utilized in the development of OLEDs due to its ability to enhance charge transport and emission efficiency. The incorporation of triphenylene moieties improves the luminescent properties of the devices. Research indicates that compounds with similar structures can lead to higher brightness and stability in OLED applications, making them suitable for next-generation display technologies .

Organic Photovoltaics (OPVs) :

The compound's properties are also being explored in OPVs, where it serves as a dopant to improve the efficiency of light absorption and charge separation. Studies have shown that boronic acids can facilitate the formation of favorable morphologies in polymer blends, thus enhancing the overall performance of solar cells .

Biomedical Applications

Drug Delivery Systems :

this compound has been investigated for its potential in drug delivery systems, particularly for glucose-responsive drug release. Its ability to form reversible bonds with diols allows for controlled release mechanisms that can be triggered by physiological changes, such as glucose levels in diabetic patients .

Cancer Diagnostics :

The compound exhibits properties that enable it to selectively bind to certain biomolecules, making it a candidate for cancer diagnostics. Its interaction with sialic acids on cancer cell surfaces has been highlighted as a promising approach for targeted therapies and diagnostic tools .

Materials Science

Polymer Composites :

Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. The dynamic nature of boronate esters formed from this compound allows for self-healing characteristics in polymeric materials, which is crucial for developing durable materials for various applications .

Sensing Applications :

The compound has been utilized in biosensors due to its ability to selectively bind sugars and other biomolecules. This property is leveraged in the development of sensitive detection methods for pathogens and glucose monitoring systems, which are essential in both clinical and home settings .

Case Studies

Mechanism of Action

The mechanism of action of (4-(Triphenylen-2-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition. The triphenylene group enhances the compound’s stability and facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key properties of (4-(Triphenylen-2-yl)phenyl)boronic acid and structurally related boronic acids:

Key Comparative Insights

Solubility and Bioactivity :

- This compound’s large PAH core likely reduces its solubility in aqueous media, similar to pyren-1-yl boronic acid, which precipitates in RPMI culture medium . This contrasts with smaller analogs like phenylboronic acid, which exhibit higher solubility due to fewer hydrophobic groups .

- Phenanthren-9-yl boronic acid shows moderate solubility and measurable antiproliferative activity (IC₅₀ = 0.2251 µM), suggesting that even bulky PAH-boronic acids can retain bioactivity if solubility is optimized .

Electronic and Luminescent Properties: The triphenylene core’s extended π-system may enable unique photophysical properties, though direct data are lacking. Comparatively, (N-phenylcarbazol-2-yl)boronic acid achieves record-breaking RTP lifetimes due to carbazole’s electron-donating nature and suppressed non-radiative decay .

Reactivity in Cross-Coupling Reactions :

- Suzuki-Miyaura coupling efficiency depends on steric hindrance and electronic effects. While biphenylboronic acids (e.g., 4-biphenylboronic acid) are widely used in synthesis , the triphenylene group’s bulkiness in this compound may slow reaction kinetics, requiring optimized catalysts or conditions.

Biological Targeting: Boronic acids with PAH cores, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit inhibitory activity against fungal histone deacetylases (HDACs) at low concentrations (IC₅₀ ~1 µM) . The triphenylene derivative’s larger structure may enhance binding to hydrophobic enzyme pockets but could also reduce membrane permeability.

Challenges and Opportunities

- Synthetic Complexity : The triphenylene moiety requires multi-step synthesis, as seen in related compounds like (3-(Triphenylen-2-yl)phenyl)boronic acid pinacol ester, which is synthesized via Suzuki coupling and purified via flash chromatography .

- Solubility Optimization : Co-solvents or prodrug strategies (e.g., pinacol esterification) could mitigate solubility issues, as demonstrated for pyren-1-yl boronic acid .

- Untapped Applications : The compound’s PAH core makes it a candidate for organic semiconductors or aggregation-induced emission (AIE) probes, similar to TPABTBP and PMBTDP, which utilize imidazole-based boronic acids for lipid droplet imaging .

Biological Activity

(4-(Triphenylen-2-yl)phenyl)boronic acid is a specialized boronic acid derivative recognized for its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to its ability to form reversible covalent bonds with various biological molecules, leading to significant implications in drug development, particularly in anticancer therapies and organic electronics.

The structure of this compound includes a boronic acid functional group attached to a triphenylene moiety, which enhances its electronic properties. The boronic acid group is known for its ability to interact with diols and amines, facilitating various chemical reactions, including Suzuki-Miyaura coupling, which is essential for synthesizing biologically active compounds .

Anticancer Properties

Research indicates that this compound and similar compounds exhibit potent anticancer activities. For instance, studies have shown that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(Triphenylen-2-yl)phenylboronic acid | A2780 | 18 | Induction of G2/M phase arrest |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 16 | Apoptosis via caspase activation |

| 3-Morpholino-5-fluorobenzoxaborole | MCF7 | 25 | Cell cycle-specific actions |

These findings suggest that the introduction of specific substituents on the boronic acid structure can significantly enhance its biological activity against cancer cells.

Mechanistic Insights

The mechanism of action for this compound involves several pathways:

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce G2/M phase arrest in cancer cells, which is crucial for preventing the proliferation of malignant cells.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed, indicating that this compound may effectively trigger programmed cell death in cancerous cells .

- Inhibition of Tumor Growth : In vivo studies have shown that compounds similar to this compound can inhibit tumor growth in animal models, suggesting promising therapeutic potential .

Applications in Drug Development

The versatility of this compound extends beyond its anticancer properties. It is also being explored for use in:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it suitable for applications in OLED technology, where it serves as a dopant or active layer to enhance device performance .

- Biological Sensors : The ability of boronic acids to selectively bind with glucose and other biomolecules positions them as valuable components in sensor technology for diabetes management and other applications .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of various phenylboronic acids on five different cancer cell lines using the SRB assay and MTT assay methods. Results indicated that modifications at specific positions significantly influenced biological activity, with some derivatives exhibiting low micromolar IC50 values, highlighting their potential as anticancer agents .

- In Vivo Efficacy : Another research project investigated the efficacy of boronic acid derivatives in mouse models bearing human tumors. The results demonstrated a marked reduction in tumor size with minimal side effects, supporting the safety profile of these compounds for future clinical applications .

Q & A

Q. What are common synthetic routes for (4-(Triphenylen-2-yl)phenyl)boronic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides are coupled with boronic acid derivatives. Optimization focuses on catalyst selection (e.g., Pd-based catalysts), solvent systems (e.g., DMSO, DMF), and temperature control. For example, yields of 76–85% are achieved using Pd catalysts in DMSO at reflux (60–80°C) .

- Key Parameters :

| Substituent on Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl | Pd(PPh₃)₄ | DMSO | 76 | |

| Methoxycarbonyl | Pd(OAc)₂ | MeOD | 62 | |

| Methylthio | PdCl₂ | DMSO | 85 |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR spectroscopy to verify aromatic protons (δ 7.34–8.10 ppm) and substituent-specific signals (e.g., acetyl methyl at δ 2.64 ppm) . Mass spectrometry and X-ray crystallography (if crystalline) provide molecular weight and spatial arrangement data.

Q. What safety precautions are required when handling boronic acids in lab settings?

- Methodological Answer : Use fume hoods to avoid inhalation, wear nitrile gloves, and store in dry, inert conditions. In case of exposure, rinse with water and consult medical assistance .

Advanced Research Questions

Q. How do steric and electronic effects of the triphenylene moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The extended π-system of triphenylene enhances electron delocalization, increasing stability but potentially reducing reactivity. Steric hindrance from the bulky triphenylene group necessitates longer reaction times or higher catalyst loadings. Comparative studies with simpler arylboronic acids (e.g., phenylboronic acid) show reduced yields (by ~15–20%) for the triphenylene derivative .

Q. How can researchers address contradictions in catalytic efficiency data for boronic acid reactions?

- Methodological Answer : Contradictions often arise from solvent polarity, temperature gradients, or catalyst decomposition. For example, Pd catalysts in DMSO show higher conversion rates (70–85%) than in THF (50–60%) due to better solubility of intermediates . Systematic screening using Design of Experiments (DoE) can isolate critical variables.

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

- Methodological Answer :

Q. How is this boronic acid applied in medicinal chemistry for targeted therapies?

- Methodological Answer : It serves as a tubulin polymerization inhibitor in anticancer agents. Derivatives like 13c and 13d (IC₅₀ = 0.48–2.1 μM against B-16 cells) are synthesized by replacing hydroxyl groups in combretastatin frameworks with boronic acid . Apoptosis induction is confirmed via FACScan analysis .

Data-Driven Insights

Q. How do substituents on the boronic acid scaffold affect its biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., methoxycarbonyl) enhance binding to tubulin’s colchicine site, while bulky groups (e.g., triphenylene) improve selectivity but reduce solubility. Comparative

| Substituent | Tubulin IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| -OH (Combretastatin) | 1.2 | 0.5 |

| -B(OH)₂ (13c) | 21 | 0.2 |

| -COOMe (Derivative) | 28 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.